molecular formula C14H23N5 B11855921 N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 76781-34-5

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11855921
CAS No.: 76781-34-5
M. Wt: 261.37 g/mol
InChI Key: NRLIFPJAHMNNMW-UHFFFAOYSA-N
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Description

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The quinazoline core is fused with a tetrahydroquinazoline ring, and an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine stands out due to its unique quinazoline core structure fused with a tetrahydroquinazoline ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76781-34-5

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-ethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C14H23N5/c1-2-16-13-11-5-3-4-6-12(11)17-14(18-13)19-9-7-15-8-10-19/h15H,2-10H2,1H3,(H,16,17,18)

InChI Key

NRLIFPJAHMNNMW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=C1CCCC2)N3CCNCC3

Origin of Product

United States

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